2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251621-17-6
VCID: VC7126540
InChI: InChI=1S/C19H16FN3O6S2/c1-30(26,27)15-7-5-14(6-8-15)21-17(24)12-23-19(25)10-9-18(22-23)31(28,29)16-4-2-3-13(20)11-16/h2-11H,12H2,1H3,(H,21,24)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Molecular Formula: C19H16FN3O6S2
Molecular Weight: 465.47

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide

CAS No.: 1251621-17-6

Cat. No.: VC7126540

Molecular Formula: C19H16FN3O6S2

Molecular Weight: 465.47

* For research use only. Not for human or veterinary use.

2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide - 1251621-17-6

Specification

CAS No. 1251621-17-6
Molecular Formula C19H16FN3O6S2
Molecular Weight 465.47
IUPAC Name 2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-methylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C19H16FN3O6S2/c1-30(26,27)15-7-5-14(6-8-15)21-17(24)12-23-19(25)10-9-18(22-23)31(28,29)16-4-2-3-13(20)11-16/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key VVZMHJIXUQKTHS-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F

Introduction

The compound 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide is a complex organic molecule that belongs to the class of pyridazine derivatives. These compounds are often studied for their biological activities and potential therapeutic applications. The specific structure of this compound suggests it may possess unique pharmacological properties due to the presence of a fluorobenzenesulfonyl group and a dihydropyridazine moiety, which are known for their interactions in biological systems.

Synthesis

The synthesis of such compounds typically involves several steps, including the formation of the pyridazine ring and the introduction of the sulfonyl groups. Common reagents used in similar syntheses include sulfonyl chlorides and amines. The reaction conditions often require specific catalysts or reagents to enhance reactivity and selectivity.

Biological Activities

Pyridazine derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine and sulfonyl groups can enhance these activities by increasing the compound's ability to interact with biological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesPotential Applications
2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamideFluorobenzenesulfonyl, dihydropyridazine, methanesulfonylphenylPharmaceuticals, biological activities
2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamideFluorobenzenesulfonyl, dihydroquinolineTherapeutic applications, biological activities
[3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2lambda(5)-benzo[e]132oxazaphosphinin-2-yl]-(aryl/alkyl)methanolsChloro-fluorophenyl, oxazaphosphinineAntipathogens, plant nutrients

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